molecular formula C20H36N4O2 B7173297 N-(cyclobutylmethyl)-2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]acetamide

N-(cyclobutylmethyl)-2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]acetamide

Cat. No.: B7173297
M. Wt: 364.5 g/mol
InChI Key: UOMAPZSESLNQEN-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry

Properties

IUPAC Name

N-(cyclobutylmethyl)-2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N4O2/c1-2-22-10-12-24(13-11-22)20(26)14-17-6-8-23(9-7-17)16-19(25)21-15-18-4-3-5-18/h17-18H,2-16H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMAPZSESLNQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2CCN(CC2)CC(=O)NCC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of the piperidine intermediate: This step involves the reaction of a suitable piperidine derivative with an acylating agent to introduce the acetamide group.

    Introduction of the ethylpiperazine moiety: The piperidine intermediate is then reacted with 4-ethylpiperazine under controlled conditions to form the desired product.

    Cyclobutylmethyl group attachment: Finally, the cyclobutylmethyl group is introduced through a nucleophilic substitution reaction, completing the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Large-scale production may also involve continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(cyclobutylmethyl)-2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyclobutylmethyl)-2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Pharmacology: Researchers investigate its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Industrial Chemistry: The compound is explored for its use in the synthesis of advanced materials and as a building block for other complex molecules.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: N-(cyclobutylmethyl)-2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]acetamide can be compared with other compounds that have similar structural features, such as:

  • N-(cyclopropylmethyl)-2-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]acetamide
  • N-(cyclohexylmethyl)-2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]acetamide

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

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